1,3-Divinylbenzene

Catalog No.
S604957
CAS No.
108-57-6
M.F
C10H10
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Divinylbenzene

CAS Number

108-57-6

Product Name

1,3-Divinylbenzene

IUPAC Name

1,3-bis(ethenyl)benzene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2

InChI Key

PRJNEUBECVAVAG-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C=C

Synonyms

1,3-diethenylbenzene, 1,3-divinylbenzene

Canonical SMILES

C=CC1=CC(=CC=C1)C=C

The exact mass of the compound 1,3-Divinylbenzene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Divinylbenzene (m-DVB) is a high-purity, difunctional aromatic monomer utilized primarily as a precision crosslinking agent in advanced polymer synthesis. Unlike standard commercial divinylbenzene mixtures that contain significant fractions of ethylvinylbenzene and para-isomers, pure 1,3-divinylbenzene offers exact stoichiometric control over network formation. The meta-substitution pattern uniquely disrupts the extended π-conjugation between the two vinyl groups, resulting in independent reactivity for each double bond. This structural feature translates into highly predictable polymerization kinetics, delayed gelation points, and the formation of exceptionally homogeneous polymer networks. For industrial and scientific procurement, specifying 1,3-divinylbenzene is critical when manufacturing high-resolution chromatographic resins, uniform-pore membranes, and soluble hyperbranched precursors where structural defects or unpredictable crosslinking densities cannot be tolerated [1].

Substituting pure 1,3-divinylbenzene with commercial DVB mixtures (e.g., DVB-55 or DVB-80) or the 1,4-divinylbenzene (p-DVB) isomer fundamentally alters polymer architecture and processability. Commercial DVB mixtures contain up to 45% ethylvinylbenzene (EVB), a monofunctional impurity that acts as a chain terminator, leaving dangling ethyl groups that reduce crosslink density, compromise free volume, and lower thermal stability[1]. Conversely, while pure 1,4-divinylbenzene provides 100% crosslinking potential, its fully conjugated para-structure makes it highly reactive. In copolymerization with styrene, 1,4-divinylbenzene is consumed up to 4.5 times faster than the primary monomer, leading to heterogeneous networks characterized by densely crosslinked 'nuclei' surrounded by loosely crosslinked domains, as well as premature macro-gelation[2]. Procurement of pure 1,3-divinylbenzene is therefore mandatory to achieve both network homogeneity and the absence of monofunctional chain defects.

Copolymerization Homogeneity and Reactivity Ratios

The structural integrity of a crosslinked copolymer depends heavily on the relative reactivity of the crosslinker versus the primary monomer. In styrene copolymerization, pure 1,3-divinylbenzene exhibits reactivity ratios (r1 = 0.58, r2 = 0.58) nearly identical to styrene, ensuring a statistically random, uniform distribution of crosslinks. In stark contrast, 1,4-divinylbenzene exhibits a highly skewed reactivity ratio (r2 = 1.18 vs r1 = 0.26), meaning it is consumed approximately 4.5 times faster than styrene[1]. This rapid consumption of the para-isomer leads to heterogeneous polymer networks with dense microgel clusters and uncrosslinked domains.

Evidence DimensionReactivity Ratio with Styrene (r2/r1)
Target Compound Datar1 = 0.58, r2 = 0.58 (Equivalent reactivity)
Comparator Or Baseline1,4-Divinylbenzene: r1 = 0.26, r2 = 1.18
Quantified Difference1,4-DVB is consumed 4.5x faster than styrene; 1,3-DVB is consumed at an equivalent rate.
ConditionsFree radical copolymerization with styrene at 70 °C

Equivalent reactivity ensures uniform crosslink distribution, which is critical for manufacturing precision chromatographic resins and membranes with narrow pore-size distributions.

Elimination of Monofunctional Chain Defects

Commercial divinylbenzene is procured as a mixture (e.g., DVB-80) containing significant amounts of ethylvinylbenzene (EVB). EVB possesses only one polymerizable vinyl group, acting as a linear monomer rather than a crosslinker. Using pure 1,3-divinylbenzene guarantees 0% EVB content, eliminating the dangling ethyl chains that inherently form when using commercial DVB-80 (which contains ~19% EVB) or DVB-55 (which contains ~43% EVB) [1]. The absence of these dead-end chains maximizes the effective crosslinking density and improves the thermal and mechanical rigidity of the resulting polymer.

Evidence DimensionMonofunctional Impurity Content (EVB)
Target Compound Data0% EVB (100% difunctional crosslinker)
Comparator Or BaselineCommercial DVB-80: ~19% EVB; Commercial DVB-55: ~43% EVB
Quantified DifferenceComplete elimination of monofunctional chain-terminating impurities.
ConditionsCompositional analysis of commercial vs. pure monomer grades

Procuring pure 1,3-DVB prevents the formation of dangling ethyl chains, ensuring exact stoichiometric control for high-capacity ion-exchange resins and rigid porous frameworks.

Delayed Gelation Kinetics for Improved Processability

In anionic copolymerization with styrene, the critical gelation ratio (R'_c) dictates the processing window before the polymer network becomes insoluble. 1,3-Divinylbenzene exhibits a significantly delayed gelation point (R'_c = 1.08) compared to 1,4-divinylbenzene (R'_c = 2.80) [1]. Because the meta-linkage in 1,3-DVB disrupts full conjugation, the second (pendant) vinyl group exhibits lower reactivity once the first has polymerized. This delayed crosslinking allows for higher monomer conversion rates while the polymer remains in a soluble, processable state.

Evidence DimensionCritical Gelation Ratio (R'_c)
Target Compound DataR'_c = 1.08
Comparator Or Baseline1,4-Divinylbenzene: R'_c = 2.80
Quantified Difference1,3-DVB requires a significantly lower ratio to trigger gelation, indicating delayed network lock-up compared to the highly reactive para-isomer.
ConditionsAnionic copolymerization with styrene

Delayed gelation expands the processing window, allowing manufacturers to process soluble hyperbranched precursors or mold components before final irreversible curing.

High-Resolution Chromatographic Stationary Phases

Because 1,3-divinylbenzene shares a nearly identical reactivity ratio with styrene, it is the optimal choice for manufacturing high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) resins. It ensures a statistically uniform distribution of crosslinks, preventing the heterogeneous pore clustering that occurs when using 1,4-divinylbenzene[1].

Precision Ion-Exchange and Merrifield Resins

For solid-phase peptide synthesis (Merrifield resins) and advanced ion-exchange applications, exact crosslinking stoichiometry is required. Procuring pure 1,3-divinylbenzene eliminates the 19-45% ethylvinylbenzene impurity found in commercial DVB mixtures, preventing the formation of dangling ethyl chains that reduce resin capacity and mechanical stability [2].

Soluble Hyperbranched Polymer Precursors

Due to the lower reactivity of its pendant vinyl group after initial polymerization, 1,3-divinylbenzene is highly suited for synthesizing soluble, hyperbranched polymers via living anionic or RAFT polymerization. This delayed gelation allows the material to be processed, spin-coated, or molded before a final thermal or chemical cure locks the network in place [3].

XLogP3

3.7

Melting Point

-52.3 °C

UNII

4S46QL2WFU

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (80.88%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (80.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (80.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (80.88%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (19.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.58 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

68987-41-7
108-57-6

Wikipedia

M-divinylbenzene

Biological Half Life

3.89 Days

General Manufacturing Information

Benzene, ethylenated: INACTIVE

Dates

Last modified: 08-15-2023

Isomer-specific ultraviolet spectroscopy of m- and p-divinylbenzene

Talitha M Selby, W Leo Meerts, Timothy S Zwier
PMID: 17388367   DOI: 10.1021/jp068275+

Abstract

The ultraviolet spectroscopy of m- and p-divinylbenzene isomers (mDVB and pDVB) was studied by a combination of methods, including resonance-enhanced two-photon ionization (R2PI), laser-induced fluorescence (LIF), UV-UV hole-burning spectroscopy (UVHB), and single vibronic level fluorescence spectroscopy (SVLF). In mDVB, there are three low-energy conformations, cis-cis, cis-trans, and trans-trans whose S1 <-- S0 origins occur at 31,408, 31,856, and 32,164 cm(-1), respectively, as confirmed by UVHB spectroscopy. There are two possible conformations in pDVB, cis and trans. UVHB studies confirm the S1 <-- S0 origin of trans-pDVB occurs at 32,553 cm(-1), and the corresponding cis-pDVB origin is tentatively assigned to a transition at 32 621 cm(-1). SVLF studies were used to determine several of the vinyl torsional levels of the isomers of mDVB and pDVB. A two-dimensional flexible model was used to fit these levels in mDVB to a potential form and determine the barriers to isomerization.


Determination of ochratoxin A in human urine by solid-phase microextraction coupled with liquid chromatography-fluorescence detection

Rosa Vatinno, Antonella Aresta, Carlo G Zambonin, Francesco Palmisano
PMID: 17531421   DOI: 10.1016/j.jpba.2007.04.008

Abstract

A new method for the determination of ochratoxin A (OTA) in human urine samples has been developed using solid-phase microextraction (SPME) interfaced with liquid chromatography-fluorescence detection (LC-FD). This method is simpler and cheaper compared to the most widely adopted clean-up procedures for OTA extraction from urine (usually based on immunoaffinity columns). Briefly, urine samples, diluted 1:5 with phosphate buffer (10 mM, pH 3), were partitioned against chloroform and the aqueous phase extracted by a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber. The fiber was then "statically" desorbed, through a SPME interface, into a LC system operating in isocratic conditions. The linear range investigated in urine was 0.01-1 ng/ml. Within-day R.S.D.% in urine spiked at 0.1 and 1 ng/ml were 3.9 and 1.9, respectively, whereas the between-days R.S.D.% were 5.5 and 3.0, respectively. The limits of detection (LOD) and quantitation (LOQ) calculated at a signal-to-noise ratio of 3 and 10 (noise calculated peak to peak on a blank chromatogram at the OTA retention time) were 0.01 and 0.05 ng/ml, respectively.


Preparation of monodisperse porous polymethacrylate microspheres and their application in the capillary electrochromatography of macrolide antibiotics

Shuhong Zhang, Xian Huang, Naisheng Yao, Csaba Horváth
PMID: 12831197   DOI: 10.1016/s0021-9673(01)01425-x

Abstract

Monodisperse poly(glycidyl methacrylate-divinylbenzene) microspheres were prepared by a simple one-step dispersion polymerization process. Examination of the polymeric microspheres showed that they had a mean particle diameter of 3 microm and dual pore size distribution with mean pore diameters of 300 and 800 A. The microspheres were functionalized by introducing quaternary ammonium/octadecyl groups to obtain positively charged beads in a wide pH range. The functionalized beads were packed into fused-silica capillary having 50 microm inner diameter and used to separate erythromycin derivatives by capillary electrochromatography (CEC). These samples require gradient elution when separated by high-performance liquid chromatography (HPLC) or micro-HPLC, but with the new columns isocratic elution suffices for their separation by CEC. The column efficiency ranged from 40,000 to 50,000 theoretical plates.


Synthesis of a further improved porous polymer for the separation of nitrogen, oxygen, argon, and carbon monoxide by gas chromatography

G E Pollock, G E Pollock
PMID: 11542072   DOI: 10.1093/chromsci/24.4.173

Abstract

A further improvement has been made in the synthesis of an N-type porous polymer for the separation of permanent gases. Changing the ratios of reactants and diluting the Hi-DVB with styrene led to a porous polymer gas chromatographic packing which is superior to commercial products and to the author's own previously reported custom-made polymer.


Biotransformation of diethenylbenzenes. III: Identification of metabolites of 1,3-diethenylbenzene in rat

I Linhart, J Mitera, M Vosmanská, J Smejkal, P Pech
PMID: 1496824   DOI: 10.3109/00498259209046645

Abstract

1. Biotransformation of 1,3-diethenylbenzene (1) in rat gave four major metabolites, namely, 3-ethenylphenylglyoxylic acid (2), 3-ethenylmandelic acid (3), N-acetyl-S-[2-(3-ethenylphenyl)-2-hydroxyethyl]-L-cysteine (4) and N-acetyl-S-[1-(3-ethenylphenyl)-2-hydroxyethyl]-L-cysteine (5) were isolated from urine and identified by n.m.r. and mass spectrometry. 2. Four minor metabolites, 3-ethenylbenzoic acid (6), 3-ethenylphenylacetic acid (7), 3-ethenylbenzoylglycine (8) and 2-(3-ethenylphenyl)ethanol (9) were identified by g.l.c.-mass spectrometric analysis of urine extract derivatized in two different ways. 3. All identified metabolites are derived from 3-ethenylphenyloxirane (10), a reactive metabolic intermediate. No product of any metabolic transformation of second ethenyl group has been identified. However, several minor unidentified metabolites were detected by g.l.c.-mass spectrometry. 4. Total thioether excretion in 24 h urine after a single i.p. dose of 1 amounted to 28.3 +/- 3.5 dose (mean +/- SD). No significant differences in the thioether fraction were observed in the dose range 100-300 mg/kg. 5. Thioether metabolites consisted mainly of mercapturic acids 4 and 5. The ratio of metabolites 5 to 4 was 62:38. Each mercapturic acid consisted of two diastereomers. Their ratio, as determined by quantitative 13C-n.m.r. measurement was 95:5 and 79:21 for mercapturic acids 4 and 5, respectively.


Biotransformation of diethenylbenzenes. IV. A simple high-performance liquid chromatographic method for separation of urinary metabolites of 1,3-diethenylbenzene on analytical and semi-preparative scales

I Linhart, M Vosmanská, J Mitera, J Smejkal
PMID: 1400800   DOI:

Abstract

A simple ion-suppression separation on reversed-phase columns, which is applicable for both analytical and semi-preparative work, is described. Six urinary metabolites of 1,3-diethenylbenzene (I), namely 1-(3-ethenylphenyl)-1,2-dihydroxyethane beta-D-glucosiduronates (two isomers, II and III), N-acetyl-S-[1-(3-ethenylphenyl)-2-hydroxyethyl]cysteine (IV), N-acetyl-S-[2-(3-ethenylphenyl)-2-hydroxyethyl]cysteine (V), 3-ethenylphenylmandelic acid (VI) and 3-ethenylphenylglyoxylic acid (VII), were isolated (Fig. 1). Four of them, IV-VII, have been identified in our previous work; the two glucosiduronates were identified for the first time by 1H NMR spectroscopy, fast atom bombardment mass spectrometry, and enzymic hydrolysis yielding 1-(3-ethenylphenyl)-1,2-dihydroxyethane as an aglycone. The method was reproducible the concentration range 0.05-5 mg/ml, the coefficient of variation being less than 7% (n = 5). Excretion of II-VI within 24 h in the urine of rats dosed with a single intraperitoneal injection of 100, 300 and 600 mg/kg I was determined quantitatively. The utility of the method is discussed in comparison with gas chromatographic-mass spectrometric techniques used previously.


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